![molecular formula C12H20N2O3 B2802292 RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER CAS No. 1251004-07-5](/img/structure/B2802292.png)
RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Racemic cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets.
Preliminary studies indicate that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial properties : Research has suggested that similar compounds can inhibit bacterial growth.
- Cytotoxic effects : Some studies have indicated potential anticancer activity against specific cell lines.
- Neuroprotective effects : Investigations into neurodegenerative diseases have highlighted the potential for this compound to protect neuronal cells.
Case Study: Anticancer Activity
A study conducted on a related compound demonstrated that modifications to the pyrrolidine ring enhanced cytotoxicity against human cancer cell lines. This suggests that this compound may be a candidate for further development in anticancer therapies.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis due to its versatile functional groups. It can undergo various chemical reactions, such as:
- Esterification : The tert-butyl ester group allows for further modifications and derivatization.
- Cyclization reactions : The fused ring structure can participate in cyclization processes to form more complex molecules.
Materials Science Applications
In materials science, this compound's unique properties make it suitable for developing advanced materials, such as:
- Polymeric materials : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Nanomaterials : The compound can serve as a building block for creating nanostructured materials with specific functionalities.
Wirkmechanismus
The mechanism of action of RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cis-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylic Acid
- Cis-Octahydro-Pyrrolo[3,4-C]Pyridine Dihydrochloride
Uniqueness
RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
Racemic cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester (CAS Number: 1251004-07-5) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound has the following molecular properties:
- Molecular Formula : C12H20N2O3
- Molecular Weight : 240.2988 g/mol
- SMILES Notation : O=C1NC[C@@H]2C@HCN(C2)C(=O)OC(C)(C)C
- Complexity : 335
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 2
Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds, including this compound, exhibit significant biological activity as inhibitors of various kinases. For instance, studies have shown that related compounds can inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation pathways. This inhibition can lead to reduced cell death and disease progression in models of multiple sclerosis and other inflammatory conditions .
Case Studies and Experimental Findings
-
Inhibition of RIP1 Kinase :
- A study demonstrated that derivatives with similar structures to the target compound exhibited potent inhibition of RIP1 kinase activity. These compounds were effective in reducing necroptotic cell death in both mouse and human cell lines, indicating their potential therapeutic applications in neurodegenerative diseases .
-
Structure-Activity Relationship (SAR) :
- The SAR studies involving pyrrolo[3,4-c]pyridine derivatives revealed that specific modifications to the core structure significantly enhance potency and selectivity towards target kinases. For example, compounds with certain substituents showed IC50 values as low as 210 nM against TBK1 and IKKε kinases, which are implicated in obesity-related metabolic disorders .
-
Pharmacokinetics and Efficacy :
- Oral administration of structurally similar compounds demonstrated favorable pharmacokinetic profiles, including good brain penetration and bioavailability. In experimental autoimmune encephalomyelitis (EAE) models, these compounds effectively attenuated disease symptoms when administered at doses of 10 mg/kg twice daily .
Comparative Table of Related Compounds
Eigenschaften
IUPAC Name |
tert-butyl (3aS,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)13-5-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLSHURDLKOJJN-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)NCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=O)NC[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.